

Vorinostat-d5: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Vorinostat-d5	
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An in-depth examination of **Vorinostat-d5**, its critical role as an internal standard in the bioanalysis of the histone deacetylase inhibitor Vorinostat, and the associated analytical methodologies.

Executive Summary

Vorinostat-d5 is the deuterated analog of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. Its primary and critical application is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatographytandem mass spectrometry (LC-MS/MS), for the precise determination of Vorinostat concentrations in complex biological matrices such as plasma and serum. The near-identical physicochemical properties of Vorinostat-d5 to its non-deuterated counterpart ensure that it effectively accounts for variability during sample preparation and analysis, thereby enhancing the accuracy and reliability of pharmacokinetic and other quantitative studies essential for drug development. This guide provides a comprehensive overview of Vorinostat-d5, including its chemical properties, its application in validated bioanalytical protocols, and the molecular pathways influenced by its active analog, Vorinostat.

Introduction to Vorinostat-d5

Vorinostat-d5 is a stable isotope-labeled version of Vorinostat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a



molecule that is chemically identical to Vorinostat in its reactivity and chromatographic behavior but has a distinct molecular weight. This mass difference is the key to its utility in mass spectrometry-based quantification.

Primary Use: The principal application of **Vorinostat-d5** is as an internal standard in bioanalytical assays.[1][2] In such assays, a known quantity of **Vorinostat-d5** is added to biological samples at an early stage of processing. Because it behaves almost identically to the endogenous Vorinostat throughout extraction, chromatography, and ionization, the ratio of the signal from Vorinostat to that of **Vorinostat-d5** allows for highly accurate quantification, correcting for potential sample loss or variations in instrument response.

Chemical and Physical Properties

The fundamental properties of **Vorinostat-d5** are summarized in the table below.

Property	Value
Molecular Formula	C14H15D5N2O3
Molecular Weight	269.35 g/mol
Synonyms	SAHA-d5, Suberoylanilide hydroxamic acid-d5
Appearance	White Solid

Bioanalytical Applications and Experimental Protocols

The quantification of Vorinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS is the preferred method for this purpose due to its high sensitivity and specificity. The use of a deuterated internal standard like **Vorinostat-d5** is considered the gold standard for such assays.[2]

Representative Experimental Protocol: Quantification of Vorinostat in Human Plasma using LC-MS/MS with Vorinostat-d5 Internal Standard

Foundational & Exploratory





This protocol is a representative amalgamation of methodologies described in the scientific literature.[2][3]

3.1.1 Materials and Reagents

- Vorinostat analytical standard
- Vorinostat-d5 (internal standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

3.1.2 Sample Preparation

- Thaw plasma samples and calibration standards on ice.
- To a 100 μ L aliquot of plasma, add 10 μ L of **Vorinostat-d5** working solution (concentration to be optimized during method development).
- Vortex mix for 10 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.



3.1.3 Liquid Chromatography Conditions

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

3.1.4 Mass Spectrometry Conditions

Parameter	Condition	
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Multiple Reaction Monitoring (MRM) Transitions	See Table 3.1.4.1	
Dwell Time	100 ms per transition	
Source Temperature	500°C	
IonSpray Voltage	5500 V	

Table 3.1.4.1: MRM Transitions for Vorinostat and Vorinostat-d5



Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z
Vorinostat	265.2	232.1
Vorinostat-d5	270.2	237.1

3.1.5 Method Validation Parameters

A summary of typical validation parameters for a bioanalytical method for Vorinostat is presented below.[2][4]

Parameter	Typical Range/Value	
Linearity Range	1 - 1000 ng/mL	
Lower Limit of Quantification (LLOQ)	1 ng/mL	
Intra-day Precision (%CV)	< 15%	
Inter-day Precision (%CV)	< 15%	
Accuracy (%Bias)	± 15%	
Extraction Recovery	> 85%	

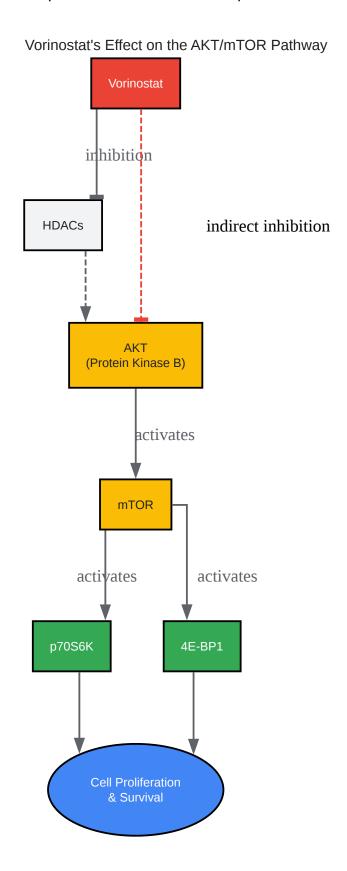
Mechanism of Action of Vorinostat and Affected Signaling Pathways

Vorinostat exerts its therapeutic effects by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.

Vorinostat's Impact on the AKT/mTOR Signaling Pathway



Vorinostat has been shown to dampen the AKT/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.





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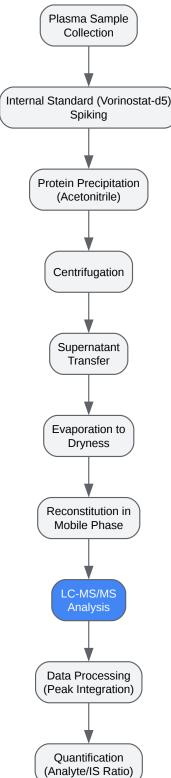
Caption: Vorinostat inhibits HDACs, leading to indirect downregulation of the pro-survival AKT/mTOR pathway.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Vorinostat in plasma samples using **Vorinostat-d5** as an internal standard.



Bioanalytical Workflow for Vorinostat Quantification



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